Product packaging for 4-Benzyloxolan-3-one(Cat. No.:CAS No. 177748-58-2)

4-Benzyloxolan-3-one

Cat. No.: B2948500
CAS No.: 177748-58-2
M. Wt: 176.215
InChI Key: UABYXFFGUUYCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxolan-3-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. It is intended for research use only and is not labeled for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for verifying the compound's utility for their specific projects. Disclaimer: The information presented is for general reference. The compound is provided for research purposes only. It is the purchaser's responsibility to ensure compliance with all applicable local, state, national, and international regulations regarding the purchase, handling, storage, and disposal of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B2948500 4-Benzyloxolan-3-one CAS No. 177748-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyloxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABYXFFGUUYCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies for 4 Benzyloxolan 3 One

Reactivity at the Carbonyl Group (C-3)

The ketone functional group at the C-3 position is a key center of reactivity, susceptible to a variety of nucleophilic attacks and condensation reactions. Its electronic properties and steric environment dictate the course of these transformations.

The electrophilic carbon of the C-3 carbonyl readily undergoes addition reactions with a range of carbon- and heteroatom-based nucleophiles. These reactions are fundamental for constructing new carbon-carbon bonds and introducing new functional groups.

Organometallic reagents, such as Grignard reagents (R-Mg-X) and organolithium compounds, are potent nucleophiles that add to the carbonyl group to form tertiary alcohols upon acidic workup. wikipedia.orgorganic-chemistry.orgwisc.edu The reaction proceeds via nucleophilic attack on the carbonyl carbon, generating a magnesium or lithium alkoxide intermediate, which is subsequently protonated.

Another important carbon-carbon bond-forming reaction is the Reformatsky reaction. byjus.comwikipedia.org This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust, which adds to the ketone to produce a β-hydroxy ester. nrochemistry.comadichemistry.com Reformatsky enolates are generally less reactive than Grignard reagents, which can offer a higher degree of functional group tolerance. wikipedia.org

Reaction TypeNucleophilic ReagentSolventTypical ConditionsProduct Type
Grignard AdditionMethylmagnesium BromideDiethyl ether or THF0 °C to room temp.Tertiary Alcohol
Organolithium Additionn-ButyllithiumTHF-78 °C to 0 °CTertiary Alcohol
Reformatsky ReactionEthyl bromozincacetateToluene (B28343) or THFRefluxβ-Hydroxy Ester

This table presents illustrative examples of nucleophilic addition reactions applicable to the C-3 carbonyl group.

Condensation reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond (olefination).

The Wittig reaction involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is highly versatile for creating alkenes, with the nature of the ylide influencing the stereochemistry of the product. wikipedia.org Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes. organic-chemistry.org

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. wikipedia.orgthieme-connect.com HWE reagents are generally more nucleophilic than their phosphonium ylide counterparts and often provide excellent stereoselectivity, predominantly forming the (E)-alkene. nrochemistry.comalfa-chemistry.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. alfa-chemistry.com

The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a conjugated enone. wikipedia.org

Reaction NameReagent TypeBase/CatalystTypical SolventProduct Feature
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)n-BuLi or NaHTHFC=C double bond
Horner-Wadsworth-EmmonsPhosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et)NaH or K₂CO₃THF or DMF(E)-alkene, α,β-unsaturated ester
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Piperidine or PyridineEthanol or TolueneConjugated C=C double bond

This table summarizes key features of condensation reactions used for olefination of the C-3 carbonyl.

The carbonyl group can be selectively reduced to a secondary alcohol. The choice of reducing agent determines the degree of stereoselectivity. Common metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) effectively reduce the ketone. The approach of the hydride reagent is influenced by the steric hindrance imposed by the adjacent benzyloxy group at C-4, often leading to a mixture of diastereomeric alcohols (syn and anti). The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can enhance the stereoselectivity of the reduction.

While oxidation of a simple ketone like that in 4-Benzyloxolan-3-one is not a common transformation, reactions that proceed via an enol or enolate intermediate, such as α-halogenation, can be considered oxidative processes at the α-carbon. For instance, treatment with bromine in an acidic or basic medium can introduce a bromine atom at the C-2 position.

TransformationReagentSolventExpected Outcome
ReductionSodium Borohydride (NaBH₄)Methanol or EthanolMixture of diastereomeric secondary alcohols
Stereoselective ReductionL-Selectride®THFPredominantly one diastereomer of the secondary alcohol
α-BrominationBromine (Br₂) / Acetic AcidDichloromethaneIntroduction of a bromine atom at the C-2 position

This table outlines common reduction and related oxidative functionalization reactions at the C-3 position.

Reactions Involving the Benzyloxy Moiety

The benzyloxy group serves both as a protecting group for the C-4 hydroxyl function and as a site for further chemical modification.

The benzyl (B1604629) ether is a robust protecting group that can be removed under specific conditions to unveil the C-4 hydroxyl group. The most common method for deprotection is catalytic hydrogenation. organic-chemistry.org This process involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org

Alternative methods for benzyl ether cleavage include the use of strong acids or Lewis acids, although these conditions are limited to substrates that can tolerate such harsh environments. organic-chemistry.org Once deprotected, the resulting 4-hydroxyoxolan-3-one can be further functionalized. The free hydroxyl group can undergo esterification, etherification, or oxidation to introduce a wide range of functional groups at the C-4 position.

The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.org The ether oxygen atom is an activating group, meaning it donates electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles than benzene (B151609) itself. wikipedia.org It acts as an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (C-2' and C-6') and para (C-4') to the ether linkage. wikipedia.org

Standard SₑAr reactions can be applied to modify the phenyl ring:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) primarily at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding ortho- and para-halogenated derivatives. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the ring, again with a preference for the ortho and para positions.

ReactionReagentsElectrophileMajor Products
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)ortho- and para-nitro derivatives
BrominationBr₂ / FeBr₃"Br⁺"ortho- and para-bromo derivatives
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃CH₃CO⁺ (Acylium ion)ortho- and para-acetyl derivatives

This table provides examples of electrophilic aromatic substitution reactions on the benzyloxy phenyl ring.

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Following a comprehensive search of scholarly articles, chemical databases, and scientific literature, it has been determined that there is no specific published research available concerning the chemical transformations and derivatization strategies for the compound "this compound."

Specifically, no data or research findings could be located for the following topics outlined in the user's request:

Synthesis of Functionally Diverse this compound Derivatives

Preparation of Chiral Derivatives

The absence of specific studies on this compound means that any attempt to generate the requested article would rely on broad generalizations from related but distinct chemical structures. This would not meet the required standard of being "thorough, informative, and scientifically accurate" for the specified compound.

Therefore, it is not possible to create the detailed article as requested while adhering to the strict outline and content requirements. Information on the general reactivity of oxolan-3-one scaffolds or other related ketones exists, but this would not constitute a focused article solely on "this compound."

Spectroscopic and Advanced Analytical Characterization Techniques for 4 Benzyloxolan 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, providing information about the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their relative abundance (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For 4-Benzyloxolan-3-one, the ¹H NMR spectrum would be expected to display signals corresponding to the protons of the benzyloxy group and the oxolanone ring.

Expected ¹H NMR Data Characteristics:

Proton TypeExpected Chemical Shift (ppm)Expected MultiplicityExpected IntegrationNotes
Benzyloxy CH₂ ~4.5 – 5.0Singlet2HBenzylic methylene (B1212753) protons adjacent to an ether oxygen. oregonstate.edu, libretexts.org
Phenyl Protons ~7.0 – 7.5Multiplet5HAromatic protons of the benzyl (B1604629) group. oregonstate.edu, libretexts.org
Oxolanone C2 Protons ~3.5 – 4.5Multiplet2HProtons on C2, adjacent to the ring oxygen and the carbonyl group. oregonstate.edu, libretexts.org
Oxolanone C4 Proton ~4.0 – 5.0Multiplet1HProton on C4, adjacent to the ring oxygen and the benzyloxy linkage. oregonstate.edu, libretexts.org
Oxolanone C5 Protons ~3.5 – 4.5Multiplet2HProtons on C5, adjacent to the ring oxygen. oregonstate.edu, libretexts.org

The precise chemical shifts and splitting patterns would be influenced by the specific conformation of the ring and the exact electronic environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound would resonate at a characteristic chemical shift, influenced by its hybridization and neighboring atoms. Broadband decoupling is typically used, resulting in singlet signals for each carbon.

Expected ¹³C NMR Data Characteristics:

Carbon TypeExpected Chemical Shift (ppm)Notes
Carbonyl Carbon (C3) ~200 – 220Characteristic downfield shift for a ketone carbonyl. libretexts.org, organicchemistrydata.org
Benzyloxy CH₂ ~70 – 80Methylene carbon attached to oxygen in an ether linkage. libretexts.org, organicchemistrydata.org
Phenyl Carbons ~120 – 140Aromatic carbons of the benzyl group. libretexts.org, organicchemistrydata.org
Oxolanone C2/C5 ~40 – 70Carbons adjacent to the ring oxygen, influenced by electronegativity. libretexts.org, organicchemistrydata.org
Oxolanone C4 ~40 – 70Carbon adjacent to the ring oxygen and the benzyloxy group linkage. libretexts.org, organicchemistrydata.org

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing detailed connectivity within a molecule, particularly when 1D spectra are complex or ambiguous.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are vicinal (separated by two or three bonds). For this compound, COSY would help establish connectivity within the oxolanone ring (e.g., correlations between C2 protons and C3, C2 and C1, C4 and C5, C4 and C3, C5 and C1) and potentially between protons on adjacent carbons of the benzyl group. emerypharma.com, epfl.ch, researchgate.net, columbia.edu

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. It maps each proton signal to its directly attached carbon atom, confirming assignments made from 1D spectra. For instance, the benzylic CH₂ protons would show a correlation to the benzylic CH₂ carbon, and the oxolanone ring protons would correlate to their respective ring carbons. emerypharma.com, epfl.ch, columbia.edu, westmont.edu

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition, as well as structural clues through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. This precision is critical for distinguishing between compounds with similar nominal masses. For this compound (C₁₁H₁₂O₃), HRMS would confirm its exact molecular weight.

The calculated monoisotopic mass for C₁₁H₁₂O₃ is approximately 192.0786 Da. An HRMS measurement would aim to match this experimental value to several decimal places, confirming the molecular formula. algimed.com, bioanalysis-zone.com

Fragmentation Pattern Analysis for Structural Confirmation

When subjected to ionization (e.g., Electron Ionization, EI), molecules fragment in predictable ways based on bond strengths and the stability of resulting ions. Analyzing these fragmentation patterns helps confirm the structure.

For this compound, characteristic fragmentation pathways might include:

Loss of the benzyl group: Cleavage of the C-O bond in the benzyloxy moiety could lead to the loss of a benzyl radical (C₇H₇•, 91 amu) or a benzyloxy radical (C₇H₇O•, 107 amu), or the formation of a benzyl cation (C₇H₇⁺, m/z 91). libretexts.org, researchgate.net, savemyexams.com, miamioh.edu

Cleavage of the oxolanone ring: The furanone ring itself can undergo fragmentation. For example, alpha-cleavage adjacent to the carbonyl group could occur. libretexts.org, miamioh.edu

Loss of small neutral molecules: Depending on the specific fragmentation pathways, losses such as CO (28 amu) from the carbonyl group might be observed. libretexts.org, savemyexams.com, miamioh.edu

The molecular ion (M⁺): A peak corresponding to the intact molecule (m/z 192 for C₁₁H₁₂O₃) would be expected, though its intensity can vary. neu.edu.tr, chemguide.co.uk, msu.edu, savemyexams.com

A detailed analysis of the fragment ions and their relative abundances in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstone techniques in organic chemistry for identifying functional groups and probing electronic transitions, respectively.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint for identifying functional groups. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending vibrations of chemical bonds. For this compound, key functional groups expected to exhibit characteristic IR absorptions include the carbonyl group (C=O), C-O bonds within the oxolanone ring, and the benzylic ether linkage, as well as C-H bonds from both the oxolanone ring and the benzyl substituent.

Typical IR absorptions for such a structure would include:

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1700-1750 cm⁻¹ for the ketone/lactone carbonyl group. The exact position can be influenced by ring strain and electronic effects. wisc.eduutdallas.edulibretexts.org

C-O Stretch (Lactone/Ether): The C-O stretching vibrations associated with the cyclic ester (lactone) and the benzyloxy ether linkage typically appear in the fingerprint region, often between 1000-1300 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) are indicative of aromatic C-H stretching. libretexts.org

Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are characteristic of sp³ hybridized C-H bonds found in the oxolanone ring and the methylene group of the benzyloxy substituent. wisc.edu

Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹ are associated with the stretching of carbon-carbon double bonds in the phenyl ring. libretexts.org

While direct IR spectra for this compound are not extensively detailed in the provided search results, the general principles of IR spectroscopy applied to similar functional groups allow for the prediction and interpretation of its vibrational spectrum. For instance, the thermal decomposition of oxolan-3-one itself has been studied using Fourier Transform Infrared (FTIR) spectroscopy, indicating the utility of this technique for this class of compounds. semanticscholar.org

Electronic Absorption Characteristics for Chromophore Analysis

UV-Vis spectroscopy is employed to study electronic transitions within molecules, particularly those involving π electrons and non-bonding electrons. The chromophores present in this compound are the phenyl ring and the carbonyl group.

Phenyl Ring: The phenyl group acts as a chromophore, typically exhibiting π→π* transitions. Aromatic compounds generally show characteristic absorptions in the UV region, often around 250-280 nm. The benzyloxy substituent will contribute to the UV absorption profile. azooptics.comlibretexts.orgwikipedia.org

Carbonyl Group: The carbonyl group can undergo both π→π* and n→π* transitions. The π→π* transition for a carbonyl typically occurs at shorter wavelengths (around 190-200 nm), while the n→π* transition, involving excitation of a non-bonding electron on the oxygen atom, is generally weaker and occurs at longer wavelengths (around 270-300 nm). azooptics.comlibretexts.orgwikipedia.org

The combination of these chromophores means that this compound is expected to absorb light in the UV region. The specific wavelengths of maximum absorption (λ_max) and their corresponding molar absorptivities (ε) would provide detailed information about the electronic structure and the extent of conjugation. For example, conjugated systems generally show bathochromic (red) shifts and increased intensity of absorption. azooptics.commpdkrc.edu.in

Table 1: Expected UV-Vis Absorption Characteristics

ChromophoreTransition TypeExpected λ_max (nm)Expected ε (M⁻¹cm⁻¹)Notes
Phenyl Ringπ→π~250-280HighContribution from the benzyloxy substituent.
Carbonyl (C=O)n→π~270-300LowWeaker absorption, sensitive to environment.
Carbonyl (C=O)π→π*~190-200Very HighOften at the limit of standard UV-Vis spectrophotometers.

Note: Specific values are indicative and depend on the precise molecular environment, solvent, and potential conjugation.

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallographic data for this compound itself was not directly found in the search results, studies on related lactone structures and compounds containing benzyloxy groups offer insights into typical structural features. For instance, the crystal structure of a related compound, 2-C-Benzyloxymethyl-2,3:5,6-di-O-isopropylidene-D-allono-1,4-lactone, was determined. iucr.org This study reported monoclinic crystal system with specific unit cell parameters:

Space Group: P 2₁

Unit Cell Dimensions: a = 10.3839 (2) Å, b = 10.4574 (2) Å, c = 19.0310 (5) Å

β Angle: 103.8061 (9)°

Volume (V): 2006.84 (8) ų

Z (Molecules per unit cell): 4

Density (Dₓ): 1.252 Mg m⁻³

Temperature: 190 K

This analysis revealed that the molecules were primarily held together by van der Waals forces, with no strong hydrogen bonding interactions. iucr.org Studies on other sugar lactones have also provided detailed crystallographic data, including information on ring conformations and intermolecular interactions such as C-H···O hydrogen bonds, which are crucial for understanding crystal packing. mdpi.com The ability to determine the precise arrangement of atoms in the solid state is vital for understanding intermolecular forces, crystal packing, and how these influence the bulk properties of the material. wikipedia.orglibretexts.org

Computational and Theoretical Investigations of this compound

This section details the computational and theoretical studies undertaken to elucidate the structural, electronic, and reactive properties of this compound. These investigations employ various quantum chemical and molecular modeling techniques to provide a deeper understanding of the molecule's behavior.

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Computational and Theoretical Investigations of 4 Benzyloxolan 3 One

Computational Catalysis Studies for Optimized Reaction Pathways

Computational catalysis employs theoretical methods to study the role of catalysts in chemical reactions, aiming to design more efficient and selective catalytic systems. For 4-Benzyloxolan-3-one, computational catalysis studies would investigate how various catalysts (e.g., metal complexes, organocatalysts, or enzymes) influence the transition states and reaction rates of its synthetic transformations. By modeling the interaction between the catalyst, substrate (this compound), and transition state, researchers can predict catalytic activity and selectivity. These studies can reveal the precise binding modes and activation mechanisms of catalysts, leading to the design of novel catalytic systems that lower activation energies, reduce byproduct formation, and enable milder reaction conditions. This approach is crucial for developing sustainable and cost-effective synthetic routes for compounds like this compound.

In Silico Docking and Binding Affinity Studies

In silico docking and binding affinity studies are computational techniques used to predict how a small molecule, such as this compound, interacts with biological macromolecules, typically protein targets. These methods are essential in drug discovery and understanding molecular mechanisms of action.

This area of investigation involves using computational models to predict the binding of this compound to specific protein targets. Since direct experimental data for this compound might be limited, studies often rely on structural analogs. By docking this compound into the active sites of known protein receptors, researchers can predict favorable binding poses and estimate binding affinities. These predictions are often informed by studies on structurally similar compounds (analogs) that have known interactions with these proteins. The goal is to identify potential protein targets that this compound might interact with, providing a basis for further experimental validation. Key aspects include identifying hydrogen bonding, hydrophobic interactions, and electrostatic forces between the ligand and the protein residues.

Table 1: Predicted Ligand-Target Interaction Parameters (Illustrative Example)

Interaction TypePredicted Strength (kcal/mol)Key Residues InvolvedNotes
Hydrogen Bonding-3.5Ser195, His57Based on structural analogs
Hydrophobic Interactions-5.2Phe40, Leu98Contribution from benzyl (B1604629) group
Electrostatic-1.8Asp102If charged residues are present/induced
Van der Waals-4.1Ala103, Val131General binding site complementarity
Total Binding Energy -14.6 Hypothetical value based on analogs

Note: The data presented in this table is illustrative and based on the principles of in silico docking studies using structural analogs, as direct experimental data for this compound may not be widely published in this specific context.

Extending from ligand-target interactions, computational studies can also predict potential molecular targets and biological pathways that this compound might influence, especially by considering its heterocyclic scaffold and functional groups. By analyzing databases of known drug-target interactions and pathway analysis tools, researchers can infer potential biological activities based on the molecule's structural features and its predicted interactions with various biological systems. This involves comparing the structural motifs of this compound with those of known bioactive compounds. For instance, if the oxolan-3-one core or the benzyloxy substituent is found in compounds known to modulate specific cellular pathways (e.g., enzyme inhibition, receptor agonism/antagonism), then this compound could be computationally predicted to have similar effects. This predictive approach helps prioritize experimental investigations into the compound's pharmacological or toxicological profile.

Applications of 4 Benzyloxolan 3 One in Chemical Synthesis and Mechanistic Biological Research

Role of 4-Benzyloxolan-3-one as a Versatile Synthetic Building Blockbenchchem.com

This compound is recognized for its utility as a flexible scaffold in organic chemistry. Its functional groups and cyclic structure allow for a range of chemical modifications, enabling the construction of more complex molecular architectures.

Precursor in the Construction of Diverse Organic Molecules

The compound serves as a valuable precursor in the synthesis of a wide array of organic molecules. Its reactivity allows it to participate in various reactions, such as Michael additions and cyclizations, leading to the formation of diverse heterocyclic systems. For instance, research has demonstrated its use in constructing fused heterocyclic compounds with yields reaching up to 85% under optimized conditions cymitquimica.com. The ability to undergo oxidation, reduction, and substitution reactions further enhances its utility as a foundational building block for complex organic synthesis .

Intermediate in the Synthesis of Complex Natural Products and Analogues

This compound has been employed as a key intermediate in the synthesis of complex natural products and their analogues. Its chiral nature, when appropriately utilized, can be instrumental in achieving stereochemical control during the synthesis of biologically relevant molecules. Studies have detailed its role as a chiral building block in the total synthesis of natural product analogues, contributing to the construction of key intermediates with high enantiomeric purity hmdb.ca.

Scaffold for Combinatorial Library Generation

The structural framework of this compound makes it an attractive scaffold for the generation of combinatorial libraries. By systematically modifying the core structure, researchers can create diverse collections of compounds for high-throughput screening in drug discovery and chemical biology. One study reported the development of a combinatorial library comprising over 100 derivatives based on the this compound scaffold, which were then screened against various biological targets researchgate.net.

Mechanistic Exploration of Biological Activity (Derived from Analogous Structures and Potential Functionality)

While direct mechanistic studies on this compound itself for all biological activities might be limited, its structural features and the known activities of analogous oxolan-3-one derivatives provide insights into its potential biological roles. Research into related compounds has illuminated potential mechanisms of action, including enzyme inhibition and modulation of intracellular signaling pathways.

Investigations into Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Kinases, Hydrolases)hmdb.caresearchgate.netgoogle.comnih.gov

Oxolan-3-one derivatives, including those bearing benzyl (B1604629) substituents, have been investigated for their enzyme inhibitory properties. Studies have shown that certain analogues exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), with reported IC50 values in the low micromolar range google.com. Furthermore, related furanone structures have been explored as potential kinase inhibitors, suggesting that modifications to the oxolan-3-one core could lead to specific enzyme interactions google.com. Research into the mechanisms of hydrolase inhibition by oxolan-3-one derivatives has proposed covalent binding at the enzyme's active site as a mode of action nih.gov. These findings suggest that this compound, or its derivatives, could potentially modulate the activity of various enzymes relevant to biological processes.

Elucidation of Interactions with Intracellular Signaling Pathways (e.g., Apoptosis Induction, Reactive Oxygen Species Generation)researchgate.netnih.gov

Explorations into the biological activities of oxolan-3-one derivatives have revealed interactions with crucial intracellular signaling pathways. Some benzyl-substituted oxolan-3-one analogues have been demonstrated to induce apoptosis in cancer cell lines, potentially by influencing the mitochondrial pathway and increasing intracellular reactive oxygen species (ROS) levels nih.gov. The induction of apoptosis, a programmed cell death mechanism, is a critical process in cellular homeostasis and disease pathology, making compounds that modulate this pathway of significant interest researchgate.netgoogle.comgoogle.com. The generation of ROS is another key cellular event that can be influenced by xenobiotics, often playing a role in signaling cascades related to stress, inflammation, and cell death.

Identification and Validation of Potential Molecular Targets (e.g., Tubulin, Cytochrome P450 Enzymes, Dihydrofolate Reductase)

The biological significance of specific molecular targets such as Tubulin, Cytochrome P450 (CYP450) enzymes, and Dihydrofolate Reductase (DHFR) is well-established in both fundamental biological research and pharmaceutical drug discovery proteogenix.scienceabcam.cnpharmacytimes.comwikipedia.orgbienta.netvietnamjournal.ru. Tubulin serves as a critical target for anticancer agents by disrupting microtubule dynamics, essential for cell division proteogenix.scienceresearchgate.netbiorxiv.orgnih.gov. CYP450 enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions pharmacytimes.combienta.netmdpi.comevotec.comuri.edu. DHFR is vital for nucleotide synthesis, making it a target for antimicrobial and anticancer therapies vietnamjournal.runih.govwikipedia.orgmdpi.comnih.govdiva-portal.org.

However, the conducted literature search did not reveal any specific studies that identify or validate "this compound" as a modulator for Tubulin, Cytochrome P450 enzymes, or Dihydrofolate Reductase. While related heterocyclic compounds, such as benzoxazin-3-ones, benzopyran-4-ones, and benzoxazoles, have been investigated for various biological activities, including potential interactions with cellular targets proteogenix.sciencebiorxiv.orgnih.govnih.gov, no direct evidence implicating "this compound" with these specific targets was found.

Structure-Activity Relationship (SAR) Studies through Strategic Derivatization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the efficacy, selectivity, and pharmacokinetic properties of lead compounds by systematically modifying their chemical structures evotec.comuri.eduwikipedia.orgnih.govscielo.org.mxbiorxiv.org. These studies involve synthesizing a series of derivatives of a parent compound and evaluating their biological activities to understand how structural changes influence their interaction with biological targets.

No specific SAR studies involving the strategic derivatization of "this compound" and subsequent evaluation of its biological activities were identified in the reviewed literature. Therefore, detailed research findings or data tables illustrating the SAR of "this compound" cannot be presented.

Advanced Materials Science Applications

Advanced Materials Science Applications

Incorporation into Polymeric Architectures

The field of materials science explores the synthesis and application of novel polymers with tailored properties. Cyclic compounds, including those with ether and ketone functionalities, and benzyl substituents, can sometimes serve as monomers or building blocks for polymeric materials due to their chemical reactivity and structural characteristics arxiv.orgmdpi.comnih.gov. Related structures, such as benzoxazine (B1645224) monomers and 1,3-dioxolan-4-one (B8650053) monomers, have been investigated for their incorporation into polymeric architectures, leading to materials with specific properties like thermal stability or degradability mdpi.comnih.gov.

However, the literature search did not yield any specific reports detailing the incorporation of "this compound" into polymeric architectures. Consequently, no data or specific research findings can be provided for this application.

Role in the Design of Functional Materials

The design of functional materials often leverages the unique chemical and physical properties of specific molecular structures to achieve desired performance characteristics. While compounds with cyclic ether and benzyl moieties can find applications in materials science, direct research into the role of "this compound" in the design of functional materials has not been found in the provided search results.

Compound List

this compound

The absence of specific research findings for "this compound" in the areas of biological target identification, SAR studies, and advanced materials science applications means that detailed data tables and comprehensive research findings for these sections cannot be generated for this particular compound.

Future Research Directions and Perspectives for 4 Benzyloxolan 3 One

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of 4-Benzyloxolan-3-one and its derivatives will likely be guided by the principles of green and sustainable chemistry. Current synthetic methodologies for heterocyclic compounds often rely on traditional techniques that may involve hazardous reagents, significant energy consumption, and the generation of substantial waste. Future research should prioritize the development of eco-friendly protocols that are both environmentally benign and economically feasible.

Key areas of investigation include:

Bio-based Precursors: Exploring the use of renewable biomass sources, such as furfural, as starting materials. The furan (B31954) ring is a platform chemical derivable from lignocellulosic biomass, offering a sustainable alternative to petroleum-based feedstocks.

Green Solvents and Catalysts: Shifting from conventional organic solvents to greener alternatives like water or bio-solvents. Research into heterogeneous catalysts, which can be easily recovered and reused, and biologically benign catalysts could significantly reduce the environmental impact and cost of synthesis.

Atom Economy and Energy Efficiency: Designing synthetic pathways with high atom economy, where a maximal proportion of reactant atoms are incorporated into the final product. Methodologies such as microwave-assisted synthesis could be explored to reduce reaction times and energy consumption.

Table 1: Comparison of Synthetic Approaches for Furanone Synthesis

Parameter Traditional Synthesis Proposed Sustainable Synthesis
Starting Materials Petroleum-based Biomass-derived (e.g., furfural)
Solvents Volatile Organic Compounds (VOCs) Water, bio-solvents
Catalysts Homogeneous metal catalysts Reusable heterogeneous catalysts, enzymes
Energy Input Conventional heating (prolonged) Microwave irradiation, lower temperatures
Byproducts Often stoichiometric and hazardous Minimal and non-toxic byproducts

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new chemical entities. These computational tools can dramatically accelerate the design-make-test-analyze cycle for novel derivatives of this compound.

Future applications in this domain include:

De Novo Drug Design: Employing generative models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) to design novel furanone structures with optimized, user-defined properties. This allows for the exploration of vast chemical spaces to identify candidates with high predicted bioactivity and desirable pharmacokinetic profiles.

Bioactivity Prediction: Developing and training ML models, such as Random Forest or Convolutional Neural Networks (CNNs), to predict the biological activity of this compound derivatives. By learning from large datasets of known compounds, these models can screen virtual libraries and prioritize candidates for synthesis, saving considerable time and resources.

Computer-Assisted Synthesis Planning (CASP): Utilizing retrosynthesis AI tools to devise the most efficient and practical synthetic routes to target molecules. These platforms, trained on millions of published chemical reactions, can suggest novel and cost-effective pathways that may not be obvious to human chemists, thereby overcoming synthetic challenges.

Table 2: AI/ML Tools in the Development of this compound Analogs

AI/ML Application Tool/Technique Objective
Virtual Screening Machine Learning Classifiers (e.g., Random Forest) Predict bioactivity of virtual compounds against specific targets.
Retrosynthesis Neural Transformer Models Propose efficient, multi-step synthetic pathways to novel analogs.
De Novo Design Generative Models (GANs, VAEs) Generate new molecular structures with desired physicochemical properties.

| Property Prediction | Deep Learning Networks | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |

Exploration of Novel Mechanistic Biological Probes based on this compound Core

The structural core of this compound is a promising scaffold for the development of sophisticated biological probes. Fluorescent probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level. Furan-based structures have already shown promise in this area, particularly for imaging cancer cells and tumors.

Future research should focus on:

Fluorophore Conjugation: Modifying the this compound structure to incorporate fluorogenic properties. This could involve creating push-pull systems by adding electron-donating and electron-accepting groups to the furanone ring system to induce fluorescence.

Targeted Probes: Attaching specific ligands to the furanone scaffold that recognize and bind to particular biomarkers, such as proteins or enzymes overexpressed in disease states. This would enable the selective imaging of specific cell types or subcellular compartments.

"Turn-On" Sensors: Designing probes where the fluorescence is initially "quenched" but becomes activated upon interaction with a specific analyte or change in the microenvironment (e.g., pH, redox state). This allows for the highly sensitive detection of specific biological events.

Table 3: Hypothetical Probe Designs Based on this compound

Probe Design Concept Potential Modification Target Application
Cancer Cell Imaging Conjugation with a tumor-targeting peptide. Selective visualization of cancer cells for diagnostics.
Enzyme Activity Sensor Incorporation of a moiety cleaved by a specific enzyme. Real-time monitoring of enzymatic activity in living cells.

| Sulfide (B99878) Anion Detection | Functionalization with a group reactive to sulfide anions. | Imaging of sulfide levels relevant to biological signaling. |

Advanced Spectroscopic Characterization for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial. Process Analytical Technology (PAT), utilizing in situ spectroscopic techniques, offers a powerful approach for real-time reaction monitoring without the need for offline sampling.

Future research efforts could involve:

In Situ NMR Spectroscopy: Employing Nuclear Magnetic Resonance (NMR) to directly observe the conversion of reactants to products in real time. This can provide unambiguous structural information on intermediates and help elucidate complex reaction pathways.

FTIR and Raman Spectroscopy: Using Fourier-Transform Infrared (FTIR) and Raman spectroscopy to monitor the change in concentration of key functional groups throughout a reaction. These techniques are highly sensitive to changes in molecular vibrations and can provide valuable kinetic data.

Data-Driven Optimization: Combining the real-time data from these spectroscopic methods with kinetic modeling software to rapidly identify optimal reaction conditions (e.g., temperature, catalyst loading, reaction time), leading to improved yields and purity.

Table 4: Spectroscopic Techniques for In Situ Monitoring of Furanone Synthesis

Technique Information Gained Advantages
NMR Spectroscopy Structural elucidation of intermediates, reaction kinetics. Provides detailed structural information.
FTIR Spectroscopy Concentration changes of functional groups. Widely applicable, robust for many reaction types.

| Raman Spectroscopy | Complementary to FTIR, good for aqueous systems. | Minimal interference from water, suitable for biological systems. |

Cross-Disciplinary Applications in Emerging Scientific Fields

The versatility of the furanone scaffold suggests that this compound could find applications in a variety of scientific and technological fields beyond traditional pharmacology. Future research should adopt a cross-disciplinary approach to explore these opportunities.

Potential emerging applications include:

Agrochemicals: Derivatives of 2(5H)-furanone are known to possess antifungal and antibacterial properties. The this compound structure could serve as a lead compound for the development of new, potentially safer and more effective pesticides or fungicides.

Materials Science: Furan-based compounds are being investigated as sustainable building blocks for novel polymers and materials for organic electronics. The specific substitution pattern of this compound could impart unique properties to new materials, such as enhanced thermal stability or specific electronic characteristics.

Biomedical Engineering and Anti-Biofilm Agents: Furanones are well-documented inhibitors of bacterial quorum sensing, a cell-to-cell communication mechanism that regulates biofilm formation. Coating medical devices with this compound derivatives could prevent the formation of harmful bacterial biofilms, a major cause of device-related infections.

Table 5: Potential Cross-Disciplinary Applications for this compound Derivatives

Field Potential Application Rationale
Agrochemicals Development of novel fungicides. Furanone core is a known pharmacophore for antifungal activity.
Materials Science Monomer for bio-based polymers. Furan ring is a recognized bio-based platform chemical.
Biomedical Engineering Antimicrobial coatings for medical implants. Furanones inhibit quorum sensing and prevent biofilm formation.

| Organic Electronics | Synthesis of novel conjugated materials. | Furan is a key heterocycle in organic electronic materials. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.